molecular formula C18H18N2O5 B5822269 ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate

ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate

Cat. No.: B5822269
M. Wt: 342.3 g/mol
InChI Key: GAZSCXRUPINKOS-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 3-(3-nitrophenyl)-3-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable aromatic precursor to introduce the nitro group.

    Condensation: The condensation of the nitrated aromatic compound with an appropriate aldehyde or ketone to form the 3-(3-nitrophenyl)-3-oxopropyl intermediate.

    Esterification: The final step involves the esterification of the intermediate with ethyl benzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Electrophilic Reagents: Halogens (e.g., chlorine, bromine), sulfuric acid.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.

Major Products

    Reduction: 4-{[3-(3-aminophenyl)-3-oxopropyl]amino}benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoic acid.

Scientific Research Applications

Ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as optical or electronic characteristics.

    Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{[3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate: Similar structure but with a different position of the nitro group.

    Ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoic acid: The ester group is replaced with a carboxylic acid group.

    Ethyl 4-{[3-(3-aminophenyl)-3-oxopropyl]amino}benzoate: The nitro group is reduced to an amino group.

Properties

IUPAC Name

ethyl 4-[[3-(3-nitrophenyl)-3-oxopropyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-2-25-18(22)13-6-8-15(9-7-13)19-11-10-17(21)14-4-3-5-16(12-14)20(23)24/h3-9,12,19H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZSCXRUPINKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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